molecular formula C11H13N3O B025475 (S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- CAS No. 101328-84-1

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-

Cat. No.: B025475
CAS No.: 101328-84-1
M. Wt: 203.24 g/mol
InChI Key: GDMRFHZLKNYRRO-ZETCQYMHSA-N
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Description

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- is a heterocyclic compound with a pyridazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the aminophenyl and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzaldehyde with methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone or tetrahydropyridazinone.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the pyridazinone ring.

    Substitution: Substituted derivatives with nitro or halogen groups on the aminophenyl ring.

Scientific Research Applications

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridazinone ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.

    Aminophenyl derivatives: Compounds with aminophenyl groups attached to different heterocyclic cores.

Uniqueness

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- is unique due to the specific combination of the pyridazinone core with the aminophenyl and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4S)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRFHZLKNYRRO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-
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(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-
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(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-
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(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-
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(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-
Reactant of Route 6
(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-

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